Ethyl 5-chloronicotinate
Overview
Description
Ethyl 5-chloronicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl nicotinate. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of intermediates derived from the reaction of vinyl butyl ether with Vilsmeier salt, followed by condensation with ethyl cyanoacetate and subsequent annulation in hydrochloric acid ethanol solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of solid phosgene and N,N-dimethylformamide to generate Vilsmeier salt, which then reacts with vinyl butyl ether to form intermediates. These intermediates undergo further reactions, including condensation and cyclization, to yield this compound. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloronicotinic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or dimethylformamide.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solutions.
Major Products:
Nucleophilic Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Ester Hydrolysis: The primary product is 5-chloronicotinic acid.
Scientific Research Applications
Ethyl 5-chloronicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-chloronicotinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-chloronicotinate can be compared with other nicotinic acid derivatives:
Ethyl nicotinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
5-Chloronicotinic acid: The non-esterified form, which is more acidic and less lipophilic compared to this compound.
These comparisons highlight the unique properties of this compound, such as its reactivity and solubility, which make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHNBKRBUSDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174943 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-98-3 | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 5-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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